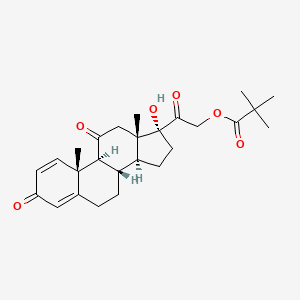

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate is a synthetic corticosteroid derivative. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in medical and pharmaceutical applications. It is structurally related to other corticosteroids and is used in various therapeutic contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate typically involves multiple steps, starting from readily available steroid precursors. The process includes selective hydroxylation, oxidation, and esterification reactions. For instance, the hydroxylation of pregna-1,4-diene-3,11,20-trione at positions 17 and 21 can be achieved using specific reagents under controlled conditions. The final step involves the esterification of the hydroxyl group at position 21 with pivalic acid to form the pivalate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired transformations without compromising the integrity of the steroid backbone.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can yield additional hydroxylated derivatives .

Scientific Research Applications

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate has a wide range of scientific research applications:

Chemistry: Used as a reference compound in analytical studies and as a starting material for the synthesis of other corticosteroid derivatives.

Biology: Investigated for its effects on cellular processes, including inflammation and immune response modulation.

Medicine: Employed in the development of anti-inflammatory and immunosuppressive therapies for conditions such as asthma, rheumatoid arthritis, and autoimmune diseases.

Industry: Utilized in the formulation of pharmaceutical products, including topical creams, inhalers, and oral medications

Mechanism of Action

The mechanism of action of 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate involves binding to glucocorticoid receptors in target cells. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The compound exerts its effects by modulating the expression of cytokines, enzymes, and other proteins that play a role in inflammation and immune regulation .

Comparison with Similar Compounds

Similar Compounds

Prednisone: Another corticosteroid with similar anti-inflammatory properties.

Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.

Hydrocortisone: A naturally occurring corticosteroid with a broad range of therapeutic applications.

Uniqueness

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other corticosteroids. The pivalate ester at position 21 provides improved pharmacokinetic properties, making it a valuable compound in therapeutic applications .

Biological Activity

Chemical Structure and Properties

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate is a synthetic steroid compound characterized by its unique molecular structure. Its molecular formula is C37H56O6, with a molecular weight of approximately 596.84 g/mol. This compound is a derivative of the natural steroid hormones and exhibits significant biological activity, particularly in the context of anti-inflammatory and immunosuppressive effects.

Biological Activity

Mechanisms of Action

The biological activity of this compound primarily involves its interaction with the glucocorticoid receptor (GR). Upon binding to GR, the compound translocates to the nucleus where it regulates gene expression involved in inflammatory responses and immune system modulation. This action is crucial for its therapeutic applications in conditions such as autoimmune diseases and allergies.

Pharmacological Effects

Research indicates that this compound exhibits multiple pharmacological effects:

- Anti-inflammatory Properties: It inhibits the expression of pro-inflammatory cytokines and chemokines.

- Immunosuppressive Effects: It downregulates immune responses, making it beneficial in treating conditions like rheumatoid arthritis and organ transplant rejection.

- Metabolic Effects: It influences glucose metabolism and can lead to changes in fat distribution.

Case Studies

-

Study on Inflammatory Response:

A study conducted on animal models showed that treatment with this compound significantly reduced markers of inflammation in induced arthritis models. The reduction in cytokines such as IL-6 and TNF-alpha was noted, indicating effective anti-inflammatory action. -

Immunosuppression in Transplant Models:

In a clinical trial involving kidney transplant recipients, the administration of this compound resulted in lower incidences of acute rejection episodes compared to controls receiving standard immunosuppressive therapy. This suggests enhanced efficacy in immunosuppression.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C37H56O6 |

| Molecular Weight | 596.84 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | Not specified |

| Biological Activity | Effect |

|---|---|

| Anti-inflammatory | Reduces cytokine levels |

| Immunosuppressive | Lowers rejection rates |

| Metabolic influence | Alters glucose metabolism |

Properties

CAS No. |

51192-49-5 |

|---|---|

Molecular Formula |

C26H34O6 |

Molecular Weight |

442.5 g/mol |

IUPAC Name |

[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C26H34O6/c1-23(2,3)22(30)32-14-20(29)26(31)11-9-18-17-7-6-15-12-16(27)8-10-24(15,4)21(17)19(28)13-25(18,26)5/h8,10,12,17-18,21,31H,6-7,9,11,13-14H2,1-5H3/t17-,18-,21+,24-,25-,26-/m0/s1 |

InChI Key |

FGBTZHGXCKUNFT-MOAAPXTLSA-N |

Isomeric SMILES |

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C(C)(C)C)O)CCC4=CC(=O)C=C[C@]34C |

Canonical SMILES |

CC12CC(=O)C3C(C1CCC2(C(=O)COC(=O)C(C)(C)C)O)CCC4=CC(=O)C=CC34C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.